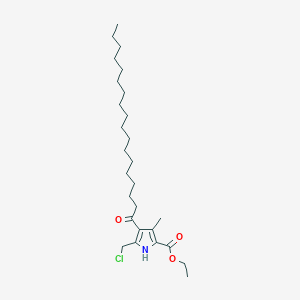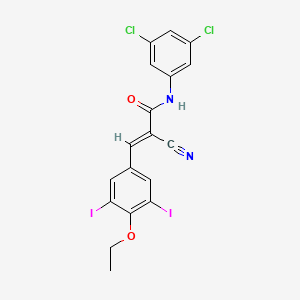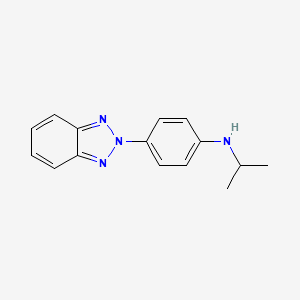
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a podocarpa-triene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Podocarpa-triene Core: This involves the cyclization of suitable precursors under specific conditions to form the podocarpa-triene structure.
Introduction of the Isopropyl Group: This step typically involves the use of isopropyl halides in the presence of a base to introduce the isopropyl group at the desired position.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group and podocarpa-triene structure contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 4-Fluoro-N-(5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)benzenesulfonamide
- 13-Isopropylpodocarpa-8,11,13-trien-19-al
- Abieta-8,11,13-trien-18-oic acid
Uniqueness
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is unique due to the specific combination of its functional groups and structural features. The presence of the fluorine atom enhances its reactivity and binding affinity, while the podocarpa-triene structure provides a stable framework for various chemical modifications.
特性
分子式 |
C26H34FNO2S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H34FNO2S/c1-18(2)20-7-6-19-8-13-24-25(3,14-5-15-26(24,4)23(19)16-20)17-28-31(29,30)22-11-9-21(27)10-12-22/h6-7,9-12,16,18,24,28H,5,8,13-15,17H2,1-4H3 |
InChIキー |
VFXUNXVHKCKVQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNS(=O)(=O)C4=CC=C(C=C4)F)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B11079442.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)
![2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)


![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B11079483.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)
![Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11079504.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

